Fenthion oxon

Description

Structure

3D Structure

Properties

IUPAC Name |

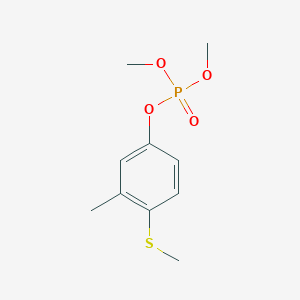

dimethyl (3-methyl-4-methylsulfanylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRZGJAHNMGWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041974 | |

| Record name | Fenthion oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-12-1 | |

| Record name | Fenoxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, dimethyl 4-(methylthio)-m-tolyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fenthion oxon mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Fenthion Oxon

Abstract

Fenthion, an organothiophosphate insecticide, poses significant neurotoxic risk not through its native form, but via metabolic bioactivation into highly potent derivatives.[1] This technical guide provides a comprehensive analysis of the core mechanism of action of its principal active metabolite, this compound. We will dissect the metabolic pathway leading to its formation, the molecular interactions governing the irreversible inhibition of acetylcholinesterase (AChE), and the subsequent cascade of physiological events culminating in cholinergic crisis. This document synthesizes foundational knowledge with field-proven experimental methodologies, offering researchers a detailed framework for understanding and investigating organophosphate toxicology.

Introduction: The Bioactivation Imperative

Fenthion belongs to the organothiophosphate class of pesticides, compounds characterized by a phosphorothioate (P=S) group.[1][2] In its parent form, fenthion is a relatively weak inhibitor of acetylcholinesterase (AChE), the critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Its toxicity is almost entirely dependent on in vivo metabolic processes, primarily within the liver, that transform it into more potent and hazardous metabolites.[1][3]

The primary bioactivation pathway involves two key oxidative steps:

-

Desulfuration: The conversion of the P=S group to a phosphate (P=O) group, yielding this compound. This is the pivotal step that dramatically increases the electrophilicity of the phosphorus atom, priming it for interaction with the AChE active site.[1]

-

Sulfoxidation: The oxidation of the thioether group on the phenyl ring to form a sulfoxide and, subsequently, a sulfone.[1]

These reactions, catalyzed predominantly by cytochrome P450 (CYP) enzymes, produce a suite of metabolites, including this compound, fenthion sulfoxide, and this compound sulfone.[1][4] The "oxon" metabolites are the most potent AChE inhibitors and are the primary agents of toxicity.[1][5] This guide will focus on the mechanism of this compound as the archetypal active metabolite.

Caption: Metabolic bioactivation pathway of Fenthion.

Core Mechanism: Irreversible Inhibition of Acetylcholinesterase

The acute toxicity of this compound is a direct consequence of its interaction with acetylcholinesterase (AChE).[5][6]

Normal Synaptic Function: In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE into choline and acetate. This enzymatic degradation terminates the signal, allowing the synapse to reset for subsequent transmissions.[6][7]

Inhibition by this compound: this compound functions as a substrate analogue, fitting into the active site of AChE. The mechanism of inhibition proceeds as follows:

-

Binding: The this compound molecule enters the active site of AChE.

-

Phosphorylation: The highly electrophilic phosphorus atom of the oxon's phosphate group is attacked by the nucleophilic hydroxyl group of the serine residue (Ser-203) in the enzyme's active site.[8][9]

-

Covalent Adduct Formation: This reaction forms a stable, covalent phosphoserine bond, effectively phosphorylating the enzyme.[10] A leaving group, 3-methyl-4-(methylsulfanyl)phenol, is released.

-

Enzyme Inactivation: The resulting phosphorylated enzyme is extremely stable. The dephosphorylation (hydrolysis) process is exceptionally slow, occurring on the order of hours to days.[10] This renders the enzyme non-functional, an effect often termed "irreversible inhibition."[10]

The kinetics of this inhibition are often described by the bimolecular rate constant (kᵢ), which reflects the potency of the inhibitor.[8][9] However, recent studies suggest that the kinetics of organophosphate inhibition can be complex and concentration-dependent, deviating from a simple straightforward model under certain conditions.[8][9]

Caption: Phosphorylation of the AChE active site by this compound.

Pathophysiology: The Onset of Cholinergic Crisis

The functional consequence of widespread AChE inhibition is the accumulation of acetylcholine at neuromuscular junctions and in the central and peripheral nervous systems.[1][6] This excess ACh leads to persistent and excessive stimulation of its receptors—muscarinic and nicotinic—triggering a life-threatening toxidrome known as a cholinergic crisis.[11][12][13]

The symptoms of cholinergic crisis are a direct manifestation of receptor overstimulation and can be categorized as follows:

-

Muscarinic Effects: Often recalled by the mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis, Miosis) or DUMBELS (Diarrhea, Urination, Miosis, Bradycardia/Bronchospasm, Emesis, Lacrimation, Salivation).[11][12] These reflect overactivity of the parasympathetic nervous system.

-

Nicotinic Effects: Overstimulation of nicotinic receptors at the neuromuscular junction initially causes muscle fasciculations (twitching), which progresses to muscle weakness and eventually flaccid paralysis.[12][13] Paralysis of the respiratory muscles is a primary cause of mortality.[12][13]

-

Central Nervous System (CNS) Effects: The accumulation of ACh in the brain can lead to a range of symptoms including anxiety, confusion, ataxia, slurred speech, seizures, and coma.[13] Respiratory depression originating from the CNS further contributes to respiratory failure.[6]

Caption: Pathophysiological cascade from AChE inhibition to cholinergic crisis.

Quantitative Analysis of Inhibitory Potency

The various metabolites of fenthion exhibit markedly different potencies against AChE. The transformation from the parent compound (P=S) to the oxon form (P=O) and subsequent sulfoxidation significantly enhances inhibitory activity.

| Compound | Relative Potency against AChE | Notes |

| Fenthion | Low | The parent compound is a poor inhibitor and requires metabolic activation.[1] |

| Fenthion Sulfoxide | Low | Sulfoxidation alone, without desulfuration to the oxon, does not confer significant anti-AChE properties.[5][14] |

| This compound | High | The primary active metabolite, significantly more potent than fenthion.[1][5] |

| This compound Sulfoxide | Very High | Often one of the most potent metabolites. Studies show stereoselective inhibition, with the (R)-(+)-enantiomer being a potent inhibitor.[14][15] |

| This compound Sulfone | Very High | Considered to be approximately eight times more acutely toxic than fenthion itself.[16] |

Note: Relative potency is a generalized summary from toxicological literature. Specific IC₅₀ values can vary based on the enzyme source (e.g., human vs. eel) and assay conditions.[14]

Experimental Protocols

In Vitro Assessment: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for quantifying AChE activity and inhibition in vitro. It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified by measuring absorbance at 412 nm.[17]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[17]

-

AChE Solution: Prepare a stock solution of purified AChE (e.g., from human recombinant sources or electric eel) in the assay buffer to a working concentration (e.g., 0.1-0.25 U/mL).[17]

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.[17][18]

-

ATCI Substrate Solution: Prepare a 10-15 mM stock solution of ATCI in deionized water. This should be prepared fresh.[17][18]

-

Inhibitor (this compound) Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer. Ensure the final solvent concentration in the assay is low (<1%) to prevent interference.[18]

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of assay buffer to all wells.

-

Add 25 µL of the appropriate this compound dilution to the test wells.

-

Add 25 µL of buffer/solvent to the "No Inhibitor Control" wells.

-

Add 25 µL of the AChE solution to all test and control wells.

-

Incubate the plate for a set period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[17]

-

Add 50 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.[18]

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.[18]

-

Take kinetic readings every minute for 10-15 minutes.[17][18]

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.[17]

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] x 100[17][18]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[17]

-

Caption: Experimental workflow for the in vitro AChE inhibition assay.

In Vivo Assessment of Cholinergic Function

While in vitro assays are crucial for mechanistic studies, in vivo techniques are necessary to understand the toxicodynamics in a whole organism.

-

Microdialysis: This technique involves implanting a small probe into a specific brain region (e.g., the striatum or hippocampus) of a live animal.[19][20] The probe is perfused with a physiological solution, allowing for the collection of neurotransmitters from the extracellular fluid. The collected dialysate can then be analyzed for ACh levels using highly sensitive methods like high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[19][20] This method is invaluable for measuring real-time changes in tonic ACh levels following exposure to a compound like fenthion.[19]

-

Positron Emission Tomography (PET): PET is a non-invasive imaging technique that can be used in both animal models and human subjects to quantify neurotransmitter systems.[19][21] By using specific radiolabeled tracers that bind to AChE, PET can be used to measure the activity and occupancy of the enzyme in the brain in vivo, providing a powerful tool for studying the effects of inhibitors.[19]

Conclusion

The mechanism of action of this compound is a classic example of toxicology driven by metabolic bioactivation. The conversion of the parent fenthion molecule to its oxon derivative creates a highly potent, irreversible inhibitor of acetylcholinesterase. This inhibition disrupts the delicate balance of cholinergic neurotransmission, leading to a cascade of overstimulation that manifests as a severe and life-threatening cholinergic crisis. A thorough understanding of this molecular mechanism, supported by robust in vitro and in vivo experimental protocols, is fundamental for professionals in toxicology, pharmacology, and drug development engaged in assessing the risks of organophosphates and designing effective countermeasures.

References

- BenchChem. (n.d.). Cholinesterase Inhibition by this compound Sulfone: A Technical Guide.

- Hopper, D. W., et al. (2008). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicology and Applied Pharmacology.

- Mineur, Y. S., & Picciotto, M. R. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Journal of Neurochemistry.

- Padilla, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology.

- Hopper, D. W., et al. (2008). Concentration-Dependent Kinetics of Acetylcholinesterase Inhibition by the Organophosphate Paraoxon. Toxicological Sciences.

- Medicover Hospitals. (n.d.). Cholinergic Crisis: Causes, Symptoms and Management.

- MD Searchlight. (n.d.). Cholinergic Crisis.

- O'Connor, N., & Ganti, L. (2025). Cholinergic Crisis. StatPearls.

- mama health. (n.d.). Cholinergic Crisis Symptoms: Signs, Treatment & Antidote.

- RCEMLearning. (n.d.). Cholinergic Crisis.

- Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences.

- Padilla, S., et al. (2021). Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats. Toxicological Sciences.

- National Center for Biotechnology Information. (n.d.). Fenthion. PubChem.

- Mineur, Y. S., & Picciotto, M. R. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Journal of Neurochemistry.

- BenchChem. (n.d.). Application Notes and Protocols for Acetylcholinesterase Inhibition Studies.

- National Center for Biotechnology Information. (n.d.). Fenthion. PubChem Compound Database.

- BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".

- Gadepalli, R. S. V., et al. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Chemical Research in Toxicology.

- Beyond Pesticides. (n.d.). Fenthion ChemicalWatch Factsheet.

- Kamihata, M., et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One.

- LGC Standards. (n.d.). Fenthion - Friend or Foe? | Toxicity.

- Gadepalli, R. S. V., et al. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. PubMed.

- Gadepalli, R. S. V., et al. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. ResearchGate.

- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Biomolecules.

- BenchChem. (n.d.). Cholinesterase Inhibition by Fenitrothion and its Oxon Form: A Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fenthion | C10H15O3PS2 | CID 3346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fenthion - Friend or Foe? | Toxicity | LGC Standards [lgcstandards.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholinergic Crisis: Causes, Symptoms and Management [medicoverhospitals.in]

- 12. mdsearchlight.com [mdsearchlight.com]

- 13. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. beyondpesticides.org [beyondpesticides.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 21. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fenthion Oxon from Fenthion

Abstract: Fenthion, a widely utilized organothiophosphate insecticide, undergoes metabolic activation in vivo to its more potent acetylcholinesterase (AChE) inhibitor, fenthion oxon. This transformation, known as oxidative desulfuration, involves the conversion of the phosphorothioate (P=S) moiety to a phosphate (P=O) group. The synthesis of this compound and its derivatives is critical for toxicological research, the development of analytical standards, and for understanding its environmental persistence and metabolic fate. This guide provides a comprehensive overview of the synthetic pathway, detailing the chemical principles, a robust experimental protocol, and methods for analytical verification.

Introduction: The Toxicological Significance of Fenthion Bioactivation

Fenthion itself is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily manifested after metabolic bioactivation within organisms.[1] The key transformation is the oxidation of the electron-rich sulfur atom of the P=S double bond to an oxygen atom, yielding the corresponding "oxon" analog.[2] This conversion dramatically increases the electrophilicity of the phosphorus atom, making this compound a much more potent phosphorylating agent of the serine hydroxyl group within the active site of AChE.[3]

The fenthion molecule presents a unique synthetic challenge as it contains a second oxidizable sulfur atom in its thioether side chain (-S-CH₃). Consequently, oxidation can lead to a variety of metabolites, including fenthion sulfoxide, fenthion sulfone, this compound, this compound sulfoxide, and this compound sulfone.[1][4] The toxicity of these metabolites tends to increase with the degree of oxidation.[1] Therefore, controlling the selectivity of the oxidation is paramount in laboratory synthesis to isolate specific metabolites for study.

The Chemistry of Oxidative Desulfuration

The core chemical transformation is the conversion of the thionophosphoryl (P=S) group to the oxonophosphoryl (P=O) group. This process is a classic example of oxidative desulfuration. From a mechanistic standpoint, the sulfur atom of the P=S bond is more nucleophilic than the oxygen atom in a P=O bond and is susceptible to attack by electrophilic oxidizing agents.

Challenges in Selective Synthesis: The primary challenge in synthesizing this compound is the presence of the 4-(methylthio)phenyl group. The thioether sulfur is also highly susceptible to oxidation, typically yielding a sulfoxide and subsequently a sulfone. The relative reactivity of the phosphorothioate versus the thioether depends heavily on the chosen oxidant and reaction conditions.

-

Strong Oxidants (e.g., KMnO₄): Reagents like potassium permanganate are powerful and generally unselective, leading to the oxidation of both the P=S group and the thioether, often directly to the sulfone, yielding this compound sulfone.[5]

-

Peroxy Acids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid (m-CPBA) is a versatile oxidant. Its selectivity can be controlled. With careful stoichiometry (approx. 1 equivalent), m-CPBA preferentially oxidizes the more nucleophilic thioether to a sulfoxide.[5] Using an excess of m-CPBA or more forcing conditions can subsequently oxidize the P=S group.

Given the difficulty in achieving selective, single-step oxidation of the P=S group in the presence of the thioether, a reliable and logical approach is a two-step process:

-

Selective Sulfoxidation: Oxidation of fenthion to fenthion sulfoxide.

-

Oxidative Desulfuration: Conversion of fenthion sulfoxide to this compound sulfoxide.

This step-wise approach provides better control and allows for the isolation of a specific, highly toxic metabolite for further study, as supported by the literature.[6]

Experimental Protocol: Synthesis of this compound Sulfoxide

This protocol details a two-step synthesis adapted from established procedures for the oxidation of fenthion.[5][6] The first step focuses on the selective formation of fenthion sulfoxide, which is then converted to the target this compound sulfoxide.

Step 1: Synthesis of Fenthion Sulfoxide

Materials:

-

Fenthion (Starting Material)

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve fenthion (1.0 equivalent) in anhydrous dichloromethane.

-

In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

-

Slowly add the m-CPBA solution dropwise to the stirred fenthion solution at room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution to quench excess m-CPBA and remove the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude fenthion sulfoxide by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

Step 2: Synthesis of this compound Sulfoxide

Materials:

-

Fenthion Sulfoxide (from Step 1)

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the purified fenthion sulfoxide (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Slowly add a solution of m-CPBA (1.5-2.0 equivalents) in dichloromethane. The use of a greater excess of the oxidant is required for the less reactive P=S bond.

-

The reaction may require gentle heating (e.g., 40 °C) or a longer reaction time. Monitor the progress carefully by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Perform an aqueous workup as described in Step 1 (wash with NaHCO₃ solution, dry with Na₂SO₄).

-

Concentrate the organic layer under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary to yield pure this compound sulfoxide.

Data Presentation & Characterization

The successful synthesis of the target compound must be verified through rigorous analytical techniques.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State (Expected) |

| Fenthion | C₁₀H₁₅O₃PS₂ | 278.33 | Colorless to yellow-brown liquid |

| Fenthion Sulfoxide | C₁₀H₁₅O₄PS₂ | 294.33 | Yellow oil[5] |

| This compound | C₁₀H₁₅O₄PS | 262.26 | - |

| This compound Sulfoxide | C₁₀H₁₅O₅PS | 310.26 | - |

Analytical Methods:

-

Chromatography: Thin-Layer Chromatography (TLC) is essential for monitoring reaction progress. For final product analysis and purification, High-Performance Liquid Chromatography (HPLC) is suitable.

-

Mass Spectrometry (MS): Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the definitive method for identifying fenthion and its various metabolites.[1] It provides accurate mass data for confirmation of the molecular formula and fragmentation patterns for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for confirming the structure of the synthesized product. The conversion of the P=S to P=O group results in a characteristic upfield shift in the ³¹P NMR spectrum.

Visualizing the Pathway and Workflow

Synthesis Pathway Diagram

Caption: Reaction scheme for the two-step synthesis of this compound Sulfoxide.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

References

- BenchChem. (2025). Synthesis of this compound Sulfone: A Technical Guide.

-

Gadepalli, R. S. V. S., Rimoldi, J. M., Fronczek, F. R., Nillos, M., Gan, J., Deng, X., Rodriguez-Fuentes, G., & Schlenk, D. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical research in toxicology, 20(2), 235–242. [Link]

- FAO Panel of Experts on Pesticide Residues in Food and the Environment. (1984). fenthion (039).

-

Wikipedia. (n.d.). Organothiophosphate. [Link]

-

Request PDF. (2025). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: Effect of sulfur chirality on acetylcholinesterase activity.[Link]

-

Kim, H. Y., Kim, H. J., Lee, H. R., Lee, J. H., Choi, J. H., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods (Basel, Switzerland), 9(4), 517. [Link]

Sources

- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organothiophosphate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Metabolic Pathway of Fenthion Oxon in Mammals

Abstract

Fenthion, a widely utilized organothiophosphate insecticide, exerts its neurotoxic effects through metabolic activation to highly potent anticholinesterase agents. The primary active metabolite, this compound, undergoes a complex series of biotransformations in mammals, dictating the ultimate toxicity and detoxification of the parent compound. This technical guide provides a comprehensive analysis of the this compound metabolic pathway for researchers, toxicologists, and drug development professionals. We will explore the enzymatic systems responsible for its formation and subsequent detoxification, detail the chemical transformations, and discuss the toxicological implications of each metabolite. Furthermore, this guide presents a robust experimental protocol for studying these pathways in vitro and summarizes key toxicological data to provide a holistic view of this compound's fate in mammalian systems.

Introduction: The Bioactivation Imperative

Fenthion itself is a relatively weak inhibitor of acetylcholinesterase (AChE), the enzyme critical for terminating nerve impulses in the cholinergic system.[1] Its toxicity is almost entirely dependent on its metabolic conversion to the corresponding oxygen analog, or "oxon," form.[2][3] This bioactivation is a critical first step in the cascade of toxicity and is primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily in the liver.[1][4]

The key transformation involves oxidative desulfuration, where the thione sulfur (P=S) of fenthion is replaced by an oxygen atom (P=O) to form this compound.[1] This conversion dramatically increases the electrophilicity of the phosphorus atom, transforming the compound into a potent inhibitor that can irreversibly phosphorylate the serine hydroxyl group in the active site of AChE.[1] Understanding the subsequent metabolic fate of this compound is paramount to assessing the duration of toxicity and the organism's capacity for detoxification.

The Metabolic Crossroads of this compound

Once formed, this compound stands at a metabolic crossroads, subject to competing pathways of further activation and detoxification. These pathways are primarily catalyzed by Phase I and Phase II metabolic enzymes.

Phase I Metabolism: A Double-Edged Sword

Phase I reactions, predominantly oxidations, can paradoxically lead to both more potent toxicants and intermediates primed for detoxification.

2.1.1. Sulfoxidation: The Path to Potentiation The thioether group on the phenyl ring of fenthion and this compound is susceptible to oxidation.[1] This process, known as sulfoxidation, is catalyzed by both CYP enzymes and Flavin-Containing Monooxygenases (FMOs).[4][5]

-

This compound → this compound Sulfoxide → this compound Sulfone: This sequential oxidation creates metabolites that are often significantly more toxic than this compound itself.[6] The addition of oxygen atoms increases the molecule's polarity and can enhance its inhibitory potency against AChE.[6][7] In humans, CYP enzymes, particularly from the CYP2C family, are suggested to be highly efficient in sulfoxidation, while FMOs (FMO3 and FMO5) may contribute at higher fenthion concentrations.[4]

2.1.2. Hydrolysis: The Primary Detoxification Route The most critical detoxification pathway for this compound is the hydrolytic cleavage of the phosphate ester bond. This reaction is primarily catalyzed by A-esterases, most notably Paraoxonase 1 (PON1).[8][9]

-

PON1-Mediated Hydrolysis: PON1 is a calcium-dependent enzyme found in the liver and plasma that hydrolyzes a variety of organophosphate oxons.[10][11] This enzymatic action breaks down this compound and its sulfoxidized derivatives into less harmful, water-soluble phenols and dialkyl phosphates, which can be readily excreted.[8][12] The efficiency of PON1 varies between species and among individuals due to genetic polymorphisms, which can influence susceptibility to fenthion toxicity.[9][13]

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of metabolites with endogenous molecules to further increase water solubility and facilitate elimination.

-

Glutathione S-Transferases (GSTs): GSTs are a critical family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to electrophilic compounds.[14][15] While the direct role of GSTs on this compound itself is less characterized than for other organophosphates, they are known to be involved in the detoxification of organophosphate pesticides.[16][17] They likely act on the primary metabolites or the parent compound, facilitating their removal from the body.

The interplay between these pathways is visually summarized in the metabolic map below.

Quantitative Toxicity of Fenthion and Its Metabolites

The metabolic transformations of fenthion directly correlate with significant changes in acute toxicity. The oxon and sulfoxidized oxon metabolites are considerably more toxic than the parent compound, as illustrated by their lower LD₅₀ values in male rats.

| Compound | Acute Oral LD₅₀ (Male Rats) | Primary Role |

| Fenthion | 220 mg/kg[6] | Parent Compound (Pro-insecticide) |

| This compound | Data not consistently reported, but known to be more toxic than fenthion | Active Metabolite (AChE Inhibitor) |

| Fenthion Sulfoxide | Data not specified | Intermediate Metabolite |

| Fenthion Sulfone | Data not specified | Intermediate Metabolite |

| This compound Sulfoxide | 30 mg/kg[6] | Potentiated Metabolite (Potent AChE Inhibitor) |

| This compound Sulfone | 50 mg/kg[6] | Potentiated Metabolite (Potent AChE Inhibitor) |

Table 1: Acute Toxicity of Fenthion and its Major Oxidative Metabolites.

Experimental Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes

To investigate the metabolic fate of this compound, an in vitro assay using human liver microsomes (HLMs) is a standard and effective approach.[18] HLMs contain a rich complement of Phase I enzymes, particularly CYPs and FMOs.[4][18]

Causality Behind Experimental Choices:

-

Enzyme Source (HLMs): Chosen because the liver is the primary site of xenobiotic metabolism, and microsomes are enriched with the key oxidative enzymes (CYPs, FMOs) responsible for this compound's transformation.[4][19][20]

-

Cofactor (NADPH): NADPH is an essential cofactor, providing the reducing equivalents required for the catalytic activity of CYP enzymes and FMOs.[5][21] Its inclusion initiates the metabolic reactions.

-

Reaction Termination (Acetonitrile): Cold acetonitrile is used to abruptly stop the enzymatic reactions by precipitating proteins and simultaneously serves as an extraction solvent for the analytes.[22]

-

Analysis (LC-MS/MS): Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for this analysis. It provides the necessary sensitivity and selectivity to separate and quantify the parent compound and its various metabolites from a complex biological matrix.[2][6][23]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution (or a 10 mM NADPH stock solution in buffer).

-

Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube on ice, add the following in order:

-

Phosphate buffer (to final volume).

-

HLMs (to a final concentration of 0.5-1.0 mg/mL).

-

This compound (spiked from stock to a final concentration of 1-10 µM).

-

-

Prepare a negative control incubation without the NADPH cofactor.

-

-

Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Analysis:

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen if concentration is needed, then reconstitute in a mobile phase-compatible solution.[22]

-

Analyze the samples via LC-MS/MS to identify and quantify the disappearance of this compound and the formation of its metabolites (e.g., this compound sulfoxide, this compound sulfone).

-

Conclusion and Future Directions

The metabolic pathway of this compound is a complex interplay of bioactivation and detoxification reactions. The initial conversion of fenthion to this compound by CYP enzymes is the rate-limiting step for its toxicity.[4] Subsequently, this compound is subject to further oxidative potentiation to its sulfoxide and sulfone derivatives by CYPs and FMOs, or to detoxification via hydrolysis by PON1.[1][4][8] The balance between these pathways determines the net toxicological outcome. For researchers in drug development, understanding these pathways is crucial, as interactions with co-administered drugs could inhibit or induce key enzymes like CYPs, altering the toxicity profile of fenthion exposure.[24] Future research should focus on a more detailed characterization of the specific human CYP and GST isoforms involved and the impact of genetic polymorphisms on individual susceptibility.

References

- Benchchem. Cholinesterase Inhibition by this compound Sulfone: A Technical Guide.

- XIE Y, WANG Z, LI T, LIU F, GUO X. Determination of fenthion and its main metabolites in plasma by ultra-performance liquid chromatography. Occupational Health and Emergency Rescue. 2024;42(5):660-665.

- Lee J, Kim JH. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules. 2020;25(8):1938.

- Buratti FM, D'Aniello A, Volpe MT, Fabrizi L, Testai E. The participation of human hepatic P450 isoforms, flavin-containing monooxygenases and aldehyde oxidase in the biotransformation of the insecticide fenthion. Toxicology and Applied Pharmacology. 2008;233(3):375-82.

- Kitamura S, Ohta S. Antiandrogenic activity and metabolism of the organophosphorus pesticide fenthion and related compounds. Toxicology. 2003;189(1-2):11-21.

- Lee J, Kim JH. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. OUCI. 2020.

- Nishio T, Ishii A, Seno H, Suzuki O, Kumazawa T. Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. Legal Medicine. 2023;65:102323.

- FAO/WHO. Fenthion. 1995.

- Gadepalli RS, Rimoldi JM, Fronczek FR, Nillos M, Gan J, Deng X, Rodriguez-Fuentes G, Schlenk D. Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. ResearchGate. 2007.

- Lee J, Kim JH. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. 2020.

- Toshiaki I, Suguru O, Shigeru K. In vitro metabolism of fenthion and fenthion sulfoxide by liver preparations of sea bream, goldfish, and rats. Drug Metabolism and Disposition. 2003;31(2):179-86.

-

EXTOXNET. Fenthion. Oregon State University. 1996. Available from: [Link]

-

WHO. Fenitrothion. Inchem.org. 1992. Available from: [Link]

-

Li Z, He L, Chen J, Li W, Wu Y, Li X. Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. Environmental Science & Technology. 2023;57(49):20521-20531. Available from: [Link]

-

Gadepalli RS, Rimoldi JM, Fronczek FR, Nillos M, Gan J, Deng X, Rodriguez-Fuentes G, Schlenk D. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical Research in Toxicology. 2007;20(2):348-56. Available from: [Link]

-

Lee J, Kim JH. Chemical structures of fenthion and its metabolites covered in this study and their acute oral toxicities (LD50 for male rats) and the predicted metabolic pathway in mammals (dotted line)[8] and environmental compartments (solid line)[25]. ResearchGate. 2020. Available from: [Link]

-

Kalender Y, Kalender S, Uzun FG, Demir F, Uzunhisarcikli M, Aslanturk A. Effects of Acute Fenthion Toxicity on Liver and Kidney Function and Histology in Rats. TÜBİTAK Academic Journals. 2006. Available from: [Link]

-

Kitamura S, Ohta S. Antiandrogenic Activity and Metabolism of the Organophosphorus Pesticide Fenthion and Related Compounds. ResearchGate. 2003. Available from: [Link]

-

Taylor & Francis. Fenthion – Knowledge and References. Available from: [Link]

-

Francis JI, Barnes JM. Studies on the mammalian toxicity of fenthion. Bulletin of the World Health Organization. 1963;29(2):205-12. Available from: [Link]

-

Francis JI, Barnes JM. STUDIES ON THE MAMMALIAN TOXICITY OF FENTHION. Bulletin of the World Health Organization. 1963;29(2):205-12. Available from: [Link]

-

Richter RJ, Jarvik GP, Furlong CE. Paraoxonase 1 (PON1) Status and Substrate Hydrolysis. Toxicology and Applied Pharmacology. 2013;274(3):494-501. Available from: [Link]

-

Li Z, He L, Chen J, Li W, Wu Y, Li X. Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. Environmental Science & Technology. 2023;57(49):20521-20531. Available from: [Link]

-

Chambers JE, Ross MK, Chambers HW. Species differences in paraoxonase mediated hydrolysis of several organophosphorus insecticide metabolites. BioMed Research International. 2015;2015:470189. Available from: [Link]

-

Guengerich FP. Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal. 2006;8(4):E595-602. Available from: [Link]

-

Hagstrom D, Zhang Y, Fung E, Collins E, Levin ED, Linney E. Bioactivation and detoxification of organophosphorus pesticides in freshwater planarians shares similarities with humans. Neurotoxicology and Teratology. 2019;71:1-12. Available from: [Link]

-

Karmaus AL, To KT, Martin M, Angrish M, Sipes NS, Filer DL, Auerbach SS, Wetmore BA. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. International Journal of Molecular Sciences. 2022;23(22):14282. Available from: [Link]

-

Medicosis Perfectionalis. P450 Enzyme System (Inducers, Inhibitors, & Subtypes). YouTube. 2019. Available from: [Link]

-

Chambers JE, Ross MK, Chambers HW. Species Differences in Paraoxonase Mediated Hydrolysis of Several Organophosphorus Insecticide Metabolites. BioMed Research International. 2015;2015:470189. Available from: [Link]

-

Chambers JE, Ross MK, Chambers HW. Species Differences in Paraoxonase Mediated Hydrolysis of Several Organophosphorus Insecticide Metabolites. ResearchGate. 2015. Available from: [Link]

-

AERU. Fenthion (Ref: OMS 2). University of Hertfordshire. Available from: [Link]

-

Cui H, Han Z, Wang Y, Zhang Y. The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. to Herbicides with Different Mode of Actions. International Journal of Molecular Sciences. 2020;21(18):6687. Available from: [Link]

-

Kulkarni AP, Chaudhuri J, Mitra S. Novel approaches to mitigating parathion toxicity: targeting cytochrome P450–mediated metabolism with menadione. Journal of Medical Toxicology. 2012;8(3):237-41. Available from: [Link]

-

Wikipedia. Fenthion. Available from: [Link]

-

Admescope. Services for in vitro Metabolism research. Available from: [Link]

-

Furlong CE, Richter RJ, Seidel SL, Motulsky AG. Role of genetic polymorphism of human plasma paraoxonase/arylesterase in hydrolysis of the insecticide metabolites chlorpyrifos oxon and paraoxon. American Journal of Human Genetics. 1988;43(3):230-8. Available from: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Mechanistic and Other Relevant Data. In: Some Organophosphate Insecticides and Herbicides. International Agency for Research on Cancer; 2017. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112). Available from: [Link]

-

BioIVT. Drug Metabolism Assays. Available from: [Link]

-

Ouyang G, Chen Y, Chen K, Huang Z. In vivo monitoring and exposure potency assessment of phase I metabolism of fenthion in vegetables. Journal of Hazardous Materials. 2020;400:123013. Available from: [Link]

-

Pang R, Zha W, Wang M, Zhang H, Zhu F, He Y. The Key Glutathione S-Transferase Family Genes Involved in the Detoxification of Rice Gramine in Brown Planthopper Nilaparvata lugens. International Journal of Molecular Sciences. 2021;22(23):12776. Available from: [Link]

-

Aloke C, Onisuru OO, Achilonu I. Glutathione S-transferase: A versatile and dynamic enzyme. Biochemical and Biophysical Research Communications. 2024;734:150774. Available from: [Link]

-

Poet TS, Wu H, Kousba AA, Timchalk C. In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon. Toxicological Sciences. 2003;72(2):193-200. Available from: [Link]

-

Ahmad S, Ahmad A, Singh PK, Arshad M, Dwivedi S, Singh V. Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. International Journal of Molecular Sciences. 2018;19(12):3736. Available from: [Link]

-

Pan Y, Yang C, Yang Y, Wu Q, Xie W, Wu Y, Xu B, Zhang Y. Glutathione S-transferases are involved in thiamethoxam resistance in the field whitefly Bemisia tabaci Q (Hemiptera: Aleyrodidae). Pesticide Biochemistry and Physiology. 2017;135:1-7. Available from: [Link]

-

Yang Y, Zhang Z, He K, Wang Y, Wu S, Yang G. Glutathione S-Transferase May Contribute to the Detoxification of (S)-(−)-Palasonin in Plutella xylostella (L.) via Direct Metabolism. International Journal of Molecular Sciences. 2022;23(21):13149. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mammalian toxicity of fenthion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The participation of human hepatic P450 isoforms, flavin-containing monooxygenases and aldehyde oxidase in the biotransformation of the insecticide fenthion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of fenthion and fenthion sulfoxide by liver preparations of sea bream, goldfish, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paraoxonase 1 (PON1) Status and Substrate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Species differences in paraoxonase mediated hydrolysis of several organophosphorus insecticide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Species Differences in Paraoxonase Mediated Hydrolysis of Several Organophosphorus Insecticide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. Role of genetic polymorphism of human plasma paraoxonase/arylesterase in hydrolysis of the insecticide metabolites chlorpyrifos oxon and paraoxon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutathione S-transferase: A versatile and dynamic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Glutathione S-transferases are involved in thiamethoxam resistance in the field whitefly Bemisia tabaci Q (Hemiptera: Aleyrodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. admescope.com [admescope.com]

- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 20. bioivt.com [bioivt.com]

- 21. Novel approaches to mitigating parathion toxicity: targeting cytochrome P450–mediated metabolism with menadione - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of fenthion and its main metabolites in plasma by ultra-performance liquid chromatography [oher.com.cn]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. Fenitrothion (EHC 133, 1992) [inchem.org]

Environmental degradation pathways of fenthion oxon

An In-Depth Technical Guide to the Environmental Degradation Pathways of Fenthion Oxon

Authored by a Senior Application Scientist

Foreword: Understanding the Environmental Trajectory of Fenthion's Potent Metabolite

Fenthion, an organophosphate insecticide, has seen widespread use in agriculture and public health for the control of a broad spectrum of pests.[1] However, its environmental presence is complicated by its transformation into more toxic metabolites, chief among them being this compound.[2][3] This guide provides a detailed exploration of the environmental degradation pathways of this compound, a critical area of study for researchers, environmental scientists, and regulatory bodies. The transformation of the parent compound's phosphorothioate group (P=S) to the phosphate (P=O) of the oxon analog significantly increases its toxicity, making the study of its subsequent environmental fate and degradation paramount for accurate risk assessment.[1][3] this compound itself is subject to further degradation, leading to a cascade of sulfoxide and sulfone derivatives, which also exhibit considerable toxicity.[1][2]

This document delves into the primary abiotic and biotic mechanisms that govern the breakdown of this compound in the environment. We will examine the chemical causality behind hydrolysis and photolysis, explore the enzymatic processes of microbial metabolism, and outline the key factors that influence the kinetics of these degradation pathways. Furthermore, this guide provides robust, field-proven experimental protocols for the systematic study of these processes, ensuring a self-validating system for data generation and interpretation.

Section 1: The Genesis and Chemical Identity of this compound

This compound (O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphate) is not typically applied directly to the environment. Instead, it is primarily formed through the oxidative metabolism of its parent compound, fenthion, in various environmental matrices, including soil, water, plants, and animals.[1][2] This conversion is a critical activation step, as this compound is a more potent inhibitor of the enzyme acetylcholinesterase, the target site for organophosphate insecticides.[4]

The major metabolites of fenthion, which are central to understanding its environmental impact, include this compound, fenthion sulfoxide, fenthion sulfone, and their corresponding oxon analogs: this compound sulfoxide and this compound sulfone.[1][2] Notably, the toxicity of these metabolites tends to increase as metabolism progresses, with this compound sulfoxide and this compound sulfone being considerably more toxic than the original fenthion compound.[1][2][3]

Section 2: Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the most significant abiotic pathways are hydrolysis and photolysis.[5]

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, this primarily involves the cleavage of the phosphate ester bond. The rate of hydrolysis is significantly influenced by the pH and temperature of the surrounding medium.[6][7]

Causality of Hydrolysis: The susceptibility of the P-O-Aryl bond in this compound to hydrolysis is a key factor in its environmental persistence. Under alkaline conditions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic phosphorus atom and leading to the cleavage of the ester linkage. This process is generally accelerated at higher temperatures, which provide the necessary activation energy for the reaction to proceed more rapidly.[7] In acidic or neutral conditions, the hydrolysis of this compound is considerably slower.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this is primarily driven by sunlight. This compound can be degraded through both direct and indirect photolysis in aquatic systems and in the atmosphere.[8][9]

Causality of Photolysis:

-

Direct Photolysis: This occurs when this compound directly absorbs photons of a specific wavelength, leading to an excited state and subsequent bond cleavage.

-

Indirect Photolysis: This process is mediated by other light-absorbing substances in the environment, such as dissolved organic matter or nitrate ions, which generate reactive species like hydroxyl radicals (•OH).[9] These highly reactive radicals can then attack and degrade the this compound molecule. In the atmosphere, vapor-phase fenthion reacts rapidly with photochemically produced hydroxyl radicals, with a half-life of approximately 5 hours.[8][10]

The overall degradation pathway for fenthion and its subsequent metabolites, including this compound, is a multi-step process involving oxidation and hydrolysis.

Caption: Experimental Workflow for this compound Degradation Study.

Protocol 1: Abiotic Degradation Study (Hydrolysis)

Objective: To determine the hydrolysis rate of this compound at different pH values.

Materials:

-

This compound analytical standard

-

Sterile buffer solutions (pH 4, 7, and 9)

-

Amber glass vials with Teflon-lined caps

-

Incubator/water bath

-

Acetonitrile (HPLC grade)

-

UHPLC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

In triplicate for each pH level, add a small aliquot of the stock solution to amber glass vials containing the respective sterile buffer solutions to achieve a final concentration of 1 mg/L.

-

Prepare a set of control samples with buffer only.

-

Seal the vials and place them in a constant temperature incubator (e.g., 25°C) in the dark.

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove one vial from each pH set.

-

Immediately quench any further reaction by adding an equal volume of acetonitrile.

-

Analyze the samples using a validated UHPLC-MS/MS method to determine the remaining concentration of this compound.

-

Calculate the rate constant and half-life for each pH condition using first-order kinetics.

Protocol 2: Biotic Degradation Study in Soil

Objective: To determine the rate of microbial degradation of this compound in a representative soil type.

Materials:

-

Freshly collected and sieved soil

-

This compound analytical standard

-

Sterile water

-

Autoclave

-

Incubation flasks

-

QuEChERS extraction kits

Procedure:

-

Characterize the soil (pH, organic matter content, texture).

-

Prepare two batches of soil: one non-sterile and one sterilized by autoclaving (this will serve as the abiotic control).

-

Adjust the moisture content of both soil batches to 60% of water holding capacity.

-

Treat the soil samples with a solution of this compound to achieve a final concentration of 1 mg/kg.

-

Place the treated soils in incubation flasks, in triplicate for each batch.

-

Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect soil subsamples from each flask.

-

Extract this compound and its metabolites from the soil samples using the QuEChERS method. [2][3]9. Analyze the extracts by UHPLC-MS/MS.

-

Determine the dissipation half-life in both sterile and non-sterile soil to isolate the contribution of microbial degradation.

Protocol 3: Analytical Quantification by UHPLC-MS/MS

Objective: To accurately quantify this compound and its major metabolites in environmental samples.

Sample Preparation (QuEChERS): [2][3]1. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. 2. Add acetonitrile and QuEChERS salts (e.g., citrate-buffered). 3. Shake vigorously for 1 minute. 4. Centrifuge to separate the acetonitrile layer. 5. Transfer an aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing sorbents like MgSO₄, PSA, and C18 to remove interferences. 6. Vortex and centrifuge again. 7. The final extract is ready for UHPLC-MS/MS analysis.

Instrumental Parameters: [3]* UHPLC System: Agilent 1290 Infinity LC or equivalent.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Detection Mode: Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode.

Justification for Method Selection: The combination of QuEChERS for sample preparation and UHPLC-MS/MS for analysis provides a highly sensitive, selective, and efficient method for determining this compound and its metabolites in complex matrices. [3]The use of matrix-matched calibration is crucial to compensate for signal suppression or enhancement effects and ensure accurate quantification. [2]

Conclusion: Implications for Environmental Risk Assessment

The environmental degradation of this compound is a complex process governed by a combination of abiotic and biotic factors. The transformation from the parent compound, fenthion, results in a more toxic metabolite, and subsequent degradation can also lead to the formation of other persistent and toxic compounds like this compound sulfoxide and sulfone. A thorough understanding of these degradation pathways and their kinetics is essential for conducting accurate environmental risk assessments and establishing appropriate regulatory guidelines. Future research should focus on identifying the specific microbial species and enzymes responsible for degradation, as well as the long-term effects of the mixture of fenthion and its metabolites on non-target organisms and ecosystem health.

References

-

Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(8), 1938. [Link]

-

Xie, Y., et al. (2024). Determination of fenthion and its main metabolites in plasma by ultra-performance liquid chromatography. Occupational Health and Emergency Rescue, 42(5), 660-665. [Link]

-

FAO. (1984). Fenthion. Pesticide residues in food - 1983. [Link]

-

Sofyanita, M. M., & Octaria, Z. (2018). Fenthion Compound Degradation in the Pesticide Bayleton 500 ec in Sonolysis, Ozonolysis and Sonozolysis with Addition of TiO2-anatase. ResearchGate. [Link]

-

Wikipedia. (n.d.). Fenthion. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Fenthion. PubChem Compound Database. [Link]

-

Abd-Alrahman, S. H., & Salem-Bekhit, M. M. (2014). Microbial biodegradation of fenitrothion pollution (obsolete pesticide sumithion 50% EC). International Journal of Environmental Science and Technology, 11(2), 329-336. [Link]

-

AERU. (n.d.). This compound. University of Hertfordshire. [Link]

-

Kumar, S., et al. (2018). Microbial Degradation of Organophosphate Pesticides: A Review. ResearchGate. [Link]

-

Sharma, A., et al. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

-

Wang, L., et al. (2022). Heterogeneous kinetics of the OH-initiated degradation of fenthion and parathion. Ecotoxicology and Environmental Safety, 239, 113645. [Link]

-

Pang, Z., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2306. [Link]

-

Mansour, M., et al. (2011). Photodegradation of fenitrothion in water under direct and indirect conditions. ResearchGate. [Link]

-

Beduk, F., et al. (2012). Degradation of Malathion and Parathion by Ozonation, Photolytic Ozonation, and Heterogeneous Catalytic Ozonation Processes. Clean – Soil, Air, Water, 40(2), 179-187. [Link]

-

Li, X., et al. (2019). Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry. Environmental Science and Pollution Research, 26(10), 9967-9976. [Link]

-

Millet, M., Palm, W. U., & Zetzsch, C. (1998). Abiotic degradation of halobenzonitriles: investigation of the photolysis in solution. Ecotoxicology and Environmental Safety, 41(1), 44-50. [Link]

-

Sharma, B., et al. (2023). Microbiology and Biochemistry of Pesticides Biodegradation. International Journal of Molecular Sciences, 24(13), 10833. [Link]

Sources

- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fenthion - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Heterogeneous kinetics of the OH-initiated degradation of fenthion and parathion - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholinesterase Inhibition by Fenthion Oxon: A Mechanistic and Methodological Guide

Abstract

Fenthion, a widely utilized organothiophosphate insecticide, exerts its neurotoxic effects through the metabolic activation to its oxygen analog, fenthion oxon. This potent metabolite is an irreversible inhibitor of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory action on cholinesterase. It details the bioactivation pathway of fenthion, the kinetics of irreversible inhibition, and the subsequent phenomena of aging and spontaneous reactivation. Furthermore, this guide offers detailed, field-proven experimental protocols for the accurate determination of inhibitory potency and kinetic parameters, designed for researchers, scientists, and drug development professionals. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions between this compound and its biological target.

Introduction: From a Pro-insecticide to a Potent Neurotoxin

Fenthion itself is a relatively weak inhibitor of acetylcholinesterase (AChE).[1] Its toxicity is primarily a consequence of in vivo metabolic activation, a process that transforms the parent compound into a far more potent inhibitor.[1] This bioactivation is a critical concept in the toxicology of organothiophosphate insecticides.

Metabolic Activation of Fenthion to this compound

The metabolic conversion of fenthion to this compound is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][1] This two-step process involves:

-

Desulfuration: The phosphorothioate (P=S) group of fenthion is oxidized to a phosphate (P=O) group, yielding this compound. This is the pivotal bioactivation step, as it significantly increases the electrophilicity of the phosphorus atom.[2][1]

-

Sulfoxidation: Concurrently, the thioether group on the phenyl ring can be oxidized to form a sulfoxide and subsequently a sulfone.[2][1] This results in metabolites such as this compound sulfoxide and this compound sulfone.

The "oxon" forms are markedly more potent AChE inhibitors than their thiono (P=S) counterparts.[2][3] This guide will focus on the inhibitory action of this compound, the direct product of desulfuration.

Mechanism of Acetylcholinesterase Inhibition

The primary function of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.[4] this compound disrupts this process through irreversible inhibition of AChE.

The Acetylcholinesterase Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 angstroms deep.[4] It comprises two main subsites:

-

The Anionic Subsite: This site binds the positively charged quaternary amine of acetylcholine through cation-π interactions with aromatic amino acid residues, notably Tryptophan (Trp84).[4]

-

The Esteratic Subsite: This is the site of catalysis and contains the catalytic triad, composed of three amino acids: Serine (Ser203), Histidine (His447), and Glutamate (Glu334).[4][5][6]

Irreversible Phosphorylation of the Catalytic Serine

The increased electrophilicity of the phosphorus atom in this compound makes it a prime target for nucleophilic attack by the hydroxyl group of the catalytic Ser203 in the esteratic subsite of AChE. This results in the formation of a stable, covalent phosphoserine bond.[2] The leaving group, the 3-methyl-4-(methylthio)phenyl group, is displaced in this process.

This phosphorylation effectively renders the enzyme inactive, as the catalytic serine is no longer available to hydrolyze acetylcholine. The accumulation of acetylcholine in the synapse leads to continuous stimulation of cholinergic receptors, resulting in the characteristic symptoms of organophosphate poisoning.

Determination of Kinetic Constants for Irreversible Inhibition

For an irreversible inhibitor like this compound, the bimolecular rate constant (k_i) is a more accurate measure of inhibitory potency than the IC50 value. This can be determined by measuring the apparent first-order rate constant of inactivation (k_obs) at different inhibitor concentrations.

-

Experimental Setup: The experimental setup is similar to the IC50 determination. The key difference is that the enzyme and inhibitor are pre-incubated for varying lengths of time before initiating the reaction with the substrate.

-

Data Collection: At each pre-incubation time point, the residual enzyme activity is measured.

-

Data Analysis: A plot of the natural logarithm of the percentage of remaining activity versus the pre-incubation time will yield a straight line with a slope equal to -k_obs. By determining k_obs at several inhibitor concentrations and plotting k_obs versus the inhibitor concentration, the second-order rate constant of inhibition (k_i) can be determined from the slope of this line.

Aging and Spontaneous Reactivation

The phosphorylated AChE adduct formed by this compound is not necessarily permanent. It can undergo two competing processes: aging and spontaneous reactivation.

-

Aging: This is a process where the phosphorylated enzyme undergoes a conformational change or dealkylation, resulting in a more stable, permanently inactive form that is resistant to reactivation by oximes. [7][8]The half-life of aging for organophosphate-inhibited AChE can vary from minutes to hours. [9][10][11]* Spontaneous Reactivation: This is the slow, spontaneous hydrolysis of the phosphoserine bond, which restores the activity of the enzyme. [4][12]The rate of spontaneous reactivation is generally low for most organophosphates.

The balance between aging and spontaneous reactivation is crucial in determining the overall duration of toxicity.

Conclusion

This compound represents a classic example of a bioactivated organophosphate insecticide that exerts its toxicity through the irreversible inhibition of acetylcholinesterase. Understanding the molecular mechanism of this inhibition, including the kinetics of the interaction and the subsequent processes of aging and reactivation, is fundamental for the development of effective antidotes and for assessing the risks associated with fenthion exposure. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the inhibitory potency of this compound and other related compounds, thereby contributing to the advancement of neurotoxicology and drug development.

References

-

Miyazawa, M., et al. (1993). Spontaneous reactivation of fenitro-oxon-inhibited plasma cholinesterase in various mammals. The Journal of Toxicological Sciences, 18(2), 95-101. [Link]

-

Gadepalli, R. S. V. S., et al. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical Research in Toxicology, 20(2), 235–242. [Link]

-

Gadepalli, R. S. V. S., et al. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical research in toxicology, 20(2), 235-42. [Link]

-

Chen, J., et al. (2023). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. Environmental Science & Technology, 57(49), 20521–20531. [Link]

-

Tahara, D., et al. (2013). The behaviour and cholinesterase inhibitory activity of fenthion and its products by light and chlorination. Journal of Water and Health, 11(4), 654-662. [Link]

-

Chen, J., et al. (2023). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. Environmental science & technology, 57(49), 20521–20531. [Link]

-

Zhuang, C., et al. (2016). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Annals of the New York Academy of Sciences, 1374(1), 108–117. [Link]

-

Sun, M., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. International Journal of Molecular Sciences, 24(18), 14309. [Link]

-

Krejcir, E. D., & Kuca, K. (2014). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Toxicology, 324, 127-133. [Link]

-

Li, Y., et al. (2018). Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study. Physical Chemistry Chemical Physics, 20(1), 359-368. [Link]

-

Zhuang, C., et al. (2016). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Annals of the New York Academy of Sciences, 1374(1), 108-117. [Link]

-

Askar, K. A., et al. (2017). Spontaneous reactivation and aging kinetics of acetylcholinesterase inhibited by dichlorvos and diazinon. Journal of Biochemical and Molecular Toxicology, 31(5). [Link]

-

Li, H., et al. (2015). Aging Pathways for Organophosphate-Inhibited Human Butyrylcholinesterase, Including Novel Pathways for Isomalathion, Resolved by Mass Spectrometry. Toxicological Sciences, 148(2), 485–496. [Link]

-

Li, J. T., et al. (2002). Reactivation and aging of parathion- and paraoxon-inhibited human brain acetylcholinesterase in vitro. Chinese Journal of Pharmacology and Toxicology, 16(2), 143-146. [Link]

Sources

- 1. Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Spontaneous reactivation of fenitro-oxon-inhibited plasma cholinesterase in various mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cjpt.magtechjournal.com [cjpt.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Introduction: The Latent Threat of Metabolic Activation

An In-depth Technical Guide to the Neurotoxicity of Fenthion Oxon and Its Metabolites

Fenthion is an organothiophosphate insecticide widely employed in agriculture and public health to control a broad spectrum of pests[1][2][3]. Like other organophosphates, its primary mode of action is the inhibition of cholinesterase enzymes, which are critical for regulating cholinergic signaling in the nervous system[1][4][5]. However, the parent fenthion compound is a relatively weak inhibitor[4]. The significant neurotoxic threat arises from its metabolic transformation within the organism into more potent, oxidized metabolites[4][5].

This technical guide provides a comprehensive analysis of the neurotoxicity of fenthion's primary active metabolite, this compound, and its subsequent sulfoxide and sulfone derivatives. We will dissect the metabolic bioactivation pathways, elucidate the primary and secondary mechanisms of neurotoxicity, detail established experimental protocols for assessing these effects, and present quantitative data to contextualize the toxic potential of these compounds. The focus remains on the causality behind the toxicity, providing researchers and drug development professionals with a foundational understanding of the structure-activity relationship and the critical role of metabolic processes in conferring the neurotoxic phenotype of fenthion exposure.

Metabolic Bioactivation: Unmasking the Potent Inhibitors

The transformation of fenthion from a weak pro-insecticide to a potent neurotoxicant is a multi-step process predominantly mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes in the liver[4][6]. This bioactivation involves two principal oxidative reactions: desulfuration and sulfoxidation.